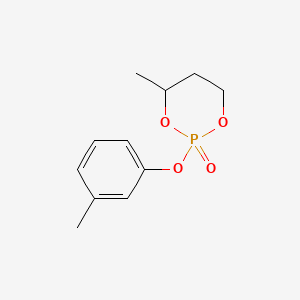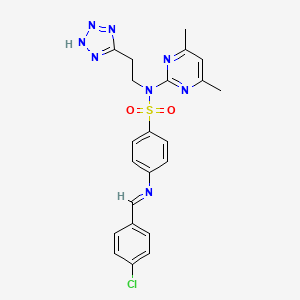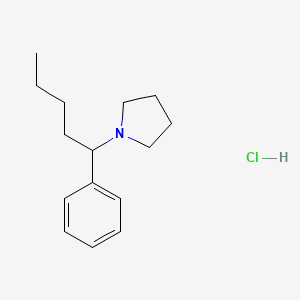
1-(1-Phenylpentyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Phenylpentyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C15H24ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Métodos De Preparación
The synthesis of 1-(1-Phenylpentyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 1-phenylpentan-1-one. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Análisis De Reacciones Químicas
1-(1-Phenylpentyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been investigated for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Phenylpentyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-(1-Phenylpentyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:
Nicotine: A well-known pyrrolidine alkaloid with significant neuropharmacological effects.
Cocaine: Another pyrrolidine derivative with potent stimulant and addictive properties.
Prolinol: A pyrrolidine derivative used in asymmetric synthesis and as a chiral auxiliary.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which can differ significantly from those of other pyrrolidine derivatives.
Propiedades
Número CAS |
74332-87-9 |
|---|---|
Fórmula molecular |
C15H24ClN |
Peso molecular |
253.81 g/mol |
Nombre IUPAC |
1-(1-phenylpentyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-2-3-11-15(16-12-7-8-13-16)14-9-5-4-6-10-14;/h4-6,9-10,15H,2-3,7-8,11-13H2,1H3;1H |
Clave InChI |
BYUKWISULSTRFI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C1=CC=CC=C1)N2CCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



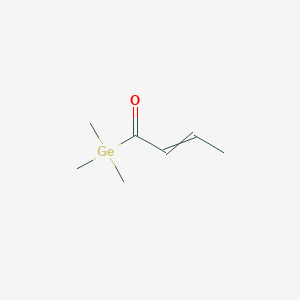
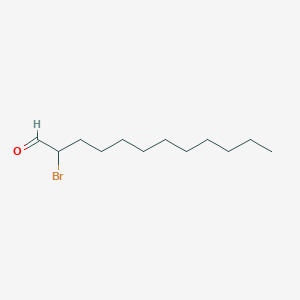


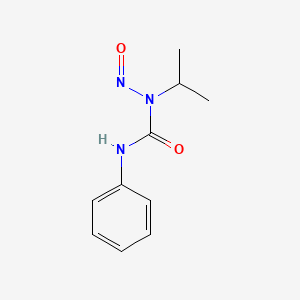
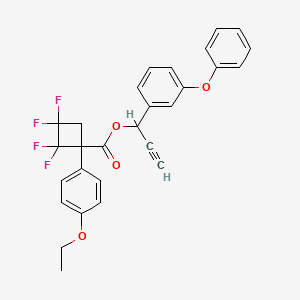


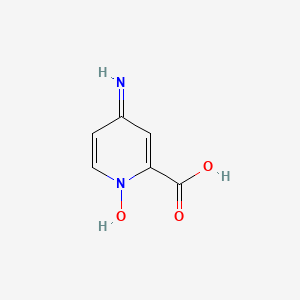

![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)
